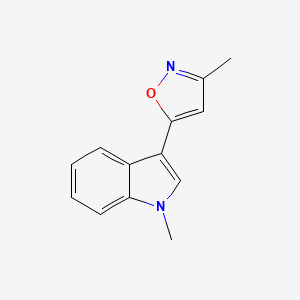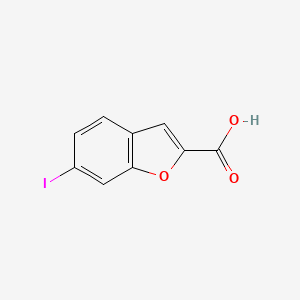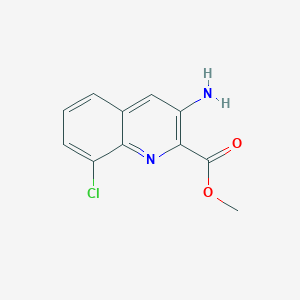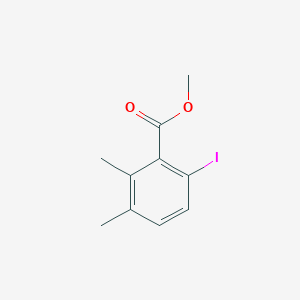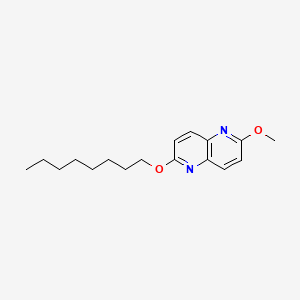
2-Methoxy-6-(octyloxy)-1,5-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-6-(octyloxy)-1,5-naphthyridine is an organic compound belonging to the naphthyridine family. This compound is characterized by the presence of methoxy and octyloxy groups attached to a naphthyridine core. Naphthyridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(octyloxy)-1,5-naphthyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-1,5-naphthyridine and octyl bromide.
Etherification Reaction: The key step involves the etherification of 2-methoxy-1,5-naphthyridine with octyl bromide in the presence of a base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: The reaction can be performed in batch or continuous reactors, depending on the production scale.
Purification: After the reaction, the product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions
2-Methoxy-6-(octyloxy)-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and octyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new ethers or esters.
科学研究应用
2-Methoxy-6-(octyloxy)-1,5-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activity.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-Methoxy-6-(octyloxy)-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
2-Methoxy-6-(1-methylethyl)naphthalene: Known for its use in the synthesis of naproxen.
2-Methoxy-6-methylbenzoic acid: Used as an intermediate in the synthesis of various pharmaceuticals.
2-Methoxy-6-(quinolin-8-ylimino)methyl)phenol: Investigated for its catalytic properties in oxidation reactions.
Uniqueness
2-Methoxy-6-(octyloxy)-1,5-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its long octyloxy chain enhances its solubility in organic solvents and its potential interactions with biological membranes.
属性
分子式 |
C17H24N2O2 |
|---|---|
分子量 |
288.4 g/mol |
IUPAC 名称 |
2-methoxy-6-octoxy-1,5-naphthyridine |
InChI |
InChI=1S/C17H24N2O2/c1-3-4-5-6-7-8-13-21-17-12-10-14-15(19-17)9-11-16(18-14)20-2/h9-12H,3-8,13H2,1-2H3 |
InChI 键 |
XAYLRJNBDNMRAZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=NC2=C(C=C1)N=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



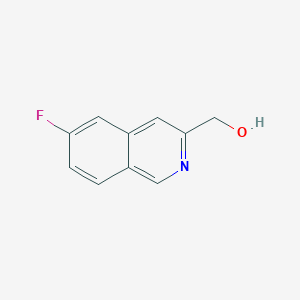
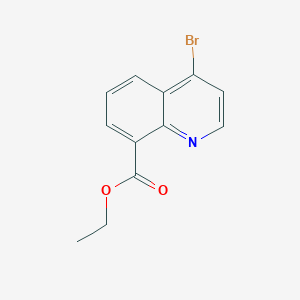

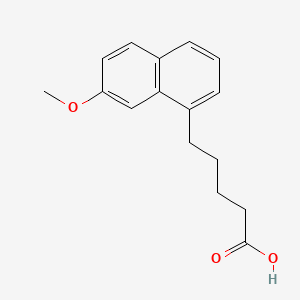

![6-Fluoro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13673088.png)
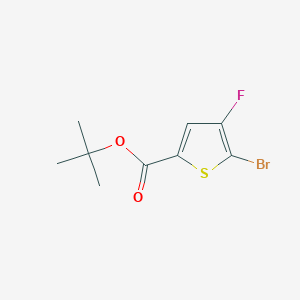
![6-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B13673097.png)
![3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673106.png)
